
N-(2-(2-phenylmorpholino)ethyl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(2-phenylmorpholino)ethyl)-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide group, a trifluoromethyl group, and a phenylmorpholino group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate benzamide and phenylmorpholino precursors. Trifluoromethylation could potentially be achieved through radical trifluoromethylation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent functional groups. The benzamide and trifluoromethyl groups are likely to contribute significantly to the compound’s overall structure and properties .Chemical Reactions Analysis
The trifluoromethyl group in the compound could potentially undergo various reactions. For instance, it could participate in radical trifluoromethylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its constituent functional groups .作用機序
TPEN works by binding to metal ions, specifically zinc and copper, and removing them from biological systems. This can have a variety of effects depending on the specific biological process being studied. For example, in neuroscience, TPEN can inhibit the release of zinc from synaptic vesicles, which can affect synaptic transmission and plasticity.
Biochemical and Physiological Effects
TPEN has been shown to have a variety of biochemical and physiological effects, depending on the specific biological system being studied. In general, TPEN can disrupt the function of proteins and enzymes that require zinc or copper ions for their activity. This can lead to changes in cellular signaling, gene expression, and other biological processes.
実験室実験の利点と制限
One advantage of using TPEN in lab experiments is its high selectivity for zinc and copper ions. This allows researchers to specifically target these metal ions without affecting other biological processes. However, one limitation of TPEN is its potential toxicity, as it can disrupt the function of essential proteins and enzymes.
将来の方向性
There are many potential future directions for research involving TPEN. One area of interest is its potential use as a therapeutic agent for diseases involving zinc or copper dysregulation, such as Alzheimer's disease or Wilson's disease. Another area of interest is its use in developing new diagnostic tools for detecting zinc or copper levels in biological samples. Finally, TPEN could be used as a tool for studying the role of other metal ions in biological processes, such as iron or manganese.
合成法
TPEN can be synthesized using a multi-step process that involves the reaction of 2-phenylmorpholine with 3-(trifluoromethyl)benzoyl chloride, followed by the addition of ethylenediamine. The resulting compound is then purified using column chromatography to obtain pure TPEN.
科学的研究の応用
TPEN has been used in a variety of scientific research applications, including neuroscience, cancer research, and infectious disease research. In neuroscience, TPEN has been used to study the role of zinc in synaptic transmission and plasticity. In cancer research, TPEN has been used to investigate the role of copper in tumor growth and metastasis. In infectious disease research, TPEN has been used to study the role of zinc in the immune response to viral infections.
特性
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c21-20(22,23)17-8-4-7-16(13-17)19(26)24-9-10-25-11-12-27-18(14-25)15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXYAHVCGFWDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5-nitrothiophene-2-carboxamide](/img/structure/B2902373.png)
![N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2902375.png)
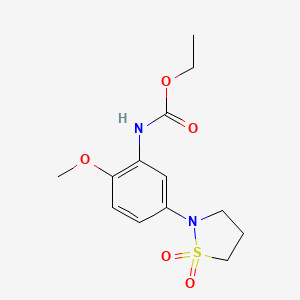
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2902379.png)
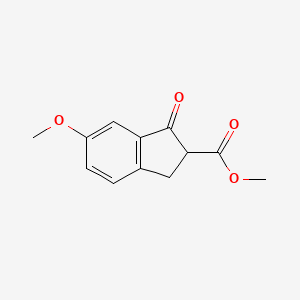

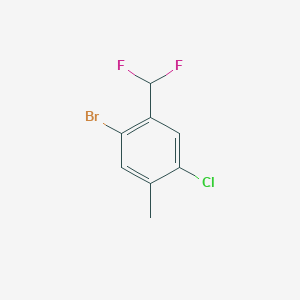
![6-(4-Methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2902384.png)

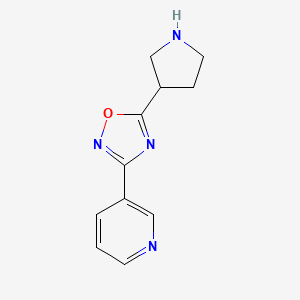
![3-[(2-Methylprop-2-en-1-yl)oxy]pyridine](/img/structure/B2902388.png)
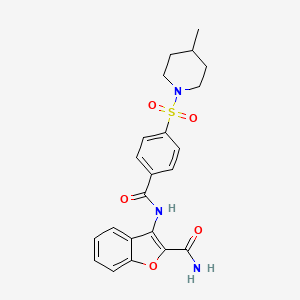
![2-[(4-methoxyphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2902393.png)
![[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2902395.png)